molecular formula C21H28N3O5P B14209959 N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine CAS No. 828936-17-0

N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine

Cat. No.: B14209959
CAS No.: 828936-17-0
M. Wt: 433.4 g/mol
InChI Key: IIRNMQWPCYEEAK-UHFFFAOYSA-N
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Description

N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phosphoryl group bonded to two 3-nitrophenyl groups, a methyl group, and a butylbutan-1-amine moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine typically involves the reaction of bis(3-nitrophenyl)phosphoryl chloride with N-butylbutan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl groups can be reduced to form amino derivatives.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphoryl derivatives.

Scientific Research Applications

N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the nitrophenyl groups can participate in redox reactions, influencing the compound’s reactivity and biological activity. The butylbutan-1-amine moiety can interact with biological membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(diphenylphosphino)amine: Similar structure but with diphenyl groups instead of nitrophenyl groups.

    N,N-Bis(3-pyridylmethyl)amine: Contains pyridyl groups instead of nitrophenyl groups.

    Di-n-butylamine: Lacks the phosphoryl and nitrophenyl groups, making it less reactive.

Uniqueness

N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine is unique due to the presence of both nitrophenyl and phosphoryl groups, which confer distinct chemical and biological properties

Properties

CAS No.

828936-17-0

Molecular Formula

C21H28N3O5P

Molecular Weight

433.4 g/mol

IUPAC Name

N-[bis(3-nitrophenyl)phosphorylmethyl]-N-butylbutan-1-amine

InChI

InChI=1S/C21H28N3O5P/c1-3-5-13-22(14-6-4-2)17-30(29,20-11-7-9-18(15-20)23(25)26)21-12-8-10-19(16-21)24(27)28/h7-12,15-16H,3-6,13-14,17H2,1-2H3

InChI Key

IIRNMQWPCYEEAK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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